molecular formula C9H17NO2 B13196394 [1-(Aminomethyl)cyclopropyl](oxolan-3-yl)methanol

[1-(Aminomethyl)cyclopropyl](oxolan-3-yl)methanol

Cat. No.: B13196394
M. Wt: 171.24 g/mol
InChI Key: JWAGWEVAYFSCJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the reaction of cyclopropylamine with oxirane derivatives under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 1-(Aminomethyl)cyclopropylmethanol are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)cyclopropylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Aminomethyl)cyclopropylmethanol has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Shares the cyclopropyl group but lacks the oxolan-3-yl and methanol functionalities.

    Oxirane Derivatives: Contain the oxirane ring but differ in the attached functional groups.

Uniqueness

1-(Aminomethyl)cyclopropylmethanol is unique due to its combination of the cyclopropyl, aminomethyl, and oxolan-3-yl groups, which confer specific chemical and biological properties not found in similar compounds .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

[1-(aminomethyl)cyclopropyl]-(oxolan-3-yl)methanol

InChI

InChI=1S/C9H17NO2/c10-6-9(2-3-9)8(11)7-1-4-12-5-7/h7-8,11H,1-6,10H2

InChI Key

JWAGWEVAYFSCJL-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(C2(CC2)CN)O

Origin of Product

United States

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